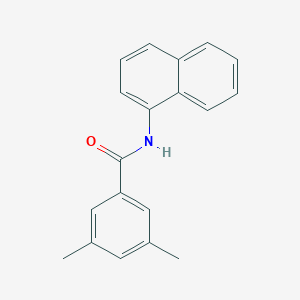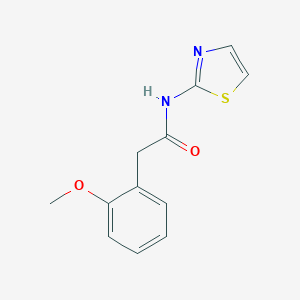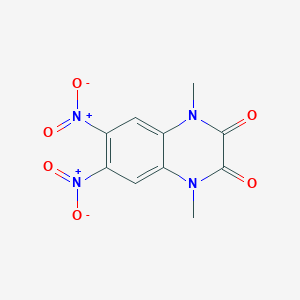
6,7,8-Trimethoxy-2-naphthaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6,7,8-Trimethoxy-2-naphthaldehyde (TNA) is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties. TNA is a naphthalene derivative that is widely used in the synthesis of various organic compounds.
Mecanismo De Acción
6,7,8-Trimethoxy-2-naphthaldehyde inhibits PTP1B by binding to the active site of the enzyme and preventing its dephosphorylation activity. This results in the activation of insulin receptor signaling pathway, leading to increased glucose uptake and improved insulin sensitivity.
Biochemical and Physiological Effects:
6,7,8-Trimethoxy-2-naphthaldehyde has been shown to have several biochemical and physiological effects. 6,7,8-Trimethoxy-2-naphthaldehyde has been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes and obesity. 6,7,8-Trimethoxy-2-naphthaldehyde has also been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
6,7,8-Trimethoxy-2-naphthaldehyde has several advantages for lab experiments. 6,7,8-Trimethoxy-2-naphthaldehyde is a highly potent and selective inhibitor of PTP1B, which makes it an ideal compound for studying the role of PTP1B in various cellular processes. 6,7,8-Trimethoxy-2-naphthaldehyde is also easy to synthesize, which makes it readily available for research purposes. However, 6,7,8-Trimethoxy-2-naphthaldehyde has some limitations for lab experiments. 6,7,8-Trimethoxy-2-naphthaldehyde is highly reactive and can undergo oxidation or reduction, which can lead to the formation of unwanted byproducts. 6,7,8-Trimethoxy-2-naphthaldehyde is also sensitive to light and air, which can affect its stability.
Direcciones Futuras
There are several future directions for the research on 6,7,8-Trimethoxy-2-naphthaldehyde. One potential direction is to explore the therapeutic potential of 6,7,8-Trimethoxy-2-naphthaldehyde for the treatment of diabetes and obesity. Another potential direction is to investigate the anticancer properties of 6,7,8-Trimethoxy-2-naphthaldehyde and its mechanism of action. Furthermore, there is a need to develop more stable derivatives of 6,7,8-Trimethoxy-2-naphthaldehyde that can be used for in vivo studies.
Conclusion:
In conclusion, 6,7,8-Trimethoxy-2-naphthaldehyde is a unique chemical compound that has gained significant attention in the field of scientific research due to its potent inhibitory activity against PTP1B. 6,7,8-Trimethoxy-2-naphthaldehyde has several advantages for lab experiments, including its high potency and selectivity. However, 6,7,8-Trimethoxy-2-naphthaldehyde also has some limitations, including its reactivity and sensitivity to light and air. Further research is needed to explore the therapeutic potential of 6,7,8-Trimethoxy-2-naphthaldehyde for the treatment of various diseases and to develop more stable derivatives of 6,7,8-Trimethoxy-2-naphthaldehyde for in vivo studies.
Métodos De Síntesis
6,7,8-Trimethoxy-2-naphthaldehyde can be synthesized through a simple and efficient method. The synthesis involves the reaction of 2-naphthol with trimethyl orthoformate in the presence of a Lewis acid catalyst. The resulting product is then oxidized using an oxidizing agent such as potassium permanganate to obtain 6,7,8-Trimethoxy-2-naphthaldehyde in high yield.
Aplicaciones Científicas De Investigación
6,7,8-Trimethoxy-2-naphthaldehyde has been extensively used in the field of scientific research due to its unique properties. 6,7,8-Trimethoxy-2-naphthaldehyde is a potent inhibitor of protein tyrosine phosphatases (PTPs), which are enzymes that play a crucial role in regulating various cellular processes. 6,7,8-Trimethoxy-2-naphthaldehyde has been shown to selectively inhibit PTP1B, which is a promising target for the treatment of diabetes and obesity.
Propiedades
Nombre del producto |
6,7,8-Trimethoxy-2-naphthaldehyde |
|---|---|
Fórmula molecular |
C14H14O4 |
Peso molecular |
246.26 g/mol |
Nombre IUPAC |
6,7,8-trimethoxynaphthalene-2-carbaldehyde |
InChI |
InChI=1S/C14H14O4/c1-16-12-7-10-5-4-9(8-15)6-11(10)13(17-2)14(12)18-3/h4-8H,1-3H3 |
Clave InChI |
MUEBXOUWLXPUQN-UHFFFAOYSA-N |
SMILES |
COC1=C(C(=C2C=C(C=CC2=C1)C=O)OC)OC |
SMILES canónico |
COC1=C(C(=C2C=C(C=CC2=C1)C=O)OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(2-hydroxyphenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide](/img/structure/B270331.png)

![1-Methyl-4-({3-[(4-methylphenyl)sulfonyl]-1-propenyl}sulfonyl)benzene](/img/structure/B270336.png)
![2-{[4-cyclohexyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(4-methoxyphenyl)ethanone](/img/structure/B270337.png)
![Ethyl 2-[({[5-(2-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B270339.png)

![1-Propyl-4-ethoxy[1,2,4]triazolo[4,3-a]quinoxaline](/img/structure/B270345.png)


![N-(4-{2-[(4-methylphenyl)sulfonyl]acetyl}phenyl)acetamide](/img/structure/B270353.png)
![2-[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]-1-phenylethanone](/img/structure/B270354.png)
![N-[4-(dimethylamino)phenyl]-2-[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]acetamide](/img/structure/B270355.png)
![(8Z)-8-[1-(hydroxyamino)ethylidene]-4-methylchromene-2,7-dione](/img/structure/B270356.png)
